Cell Permeability: Myristoylated ZIP vs. Non-Myristoylated PKCζ Pseudosubstrate Inhibitor
ZIP incorporates an N-terminal myristoylation modification (Myr-Ser) that confers cell permeability, enabling intracellular target engagement in cultured cells, tissue slices, and in vivo models . In contrast, the non-myristoylated PKCζ/ι pseudosubstrate inhibitor peptide (Sigma-Aldrich Cat. No. 539610) is explicitly designated as non-cell-permeable and is restricted to use in cell-free in vitro kinase assays .
| Evidence Dimension | Cell permeability |
|---|---|
| Target Compound Data | Cell-permeable (myristoylated) |
| Comparator Or Baseline | Non-cell-permeable (non-myristoylated PKCζ/ι pseudosubstrate inhibitor) |
| Quantified Difference | Qualitative binary difference (permeable vs. non-permeable) |
| Conditions | Structural comparison based on myristoylation modification |
Why This Matters
Procurement of non-myristoylated alternatives precludes all intracellular and in vivo applications, rendering them unsuitable for studies requiring cellular target engagement.
